N-benzyl-3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide
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Overview
Description
N-benzyl-3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with a benzyl group and a 6-methylpyridin-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide typically involves multiple steps. One common approach is to start with the piperidine ring, which can be functionalized through a series of reactions to introduce the benzyl and 6-methylpyridin-2-yloxy groups. Key steps may include:
N-Benzylation: The piperidine ring is benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Introduction of the 6-methylpyridin-2-yloxy group: This can be achieved through a nucleophilic substitution reaction where the piperidine derivative reacts with 6-methylpyridin-2-ol in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles such as alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological conditions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of N-benzyl-3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and pyridine moieties can participate in binding interactions, while the piperidine ring provides structural rigidity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Benzylpiperidine: Lacks the 6-methylpyridin-2-yloxy group, making it less versatile in terms of chemical reactivity and biological activity.
3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidine: Lacks the benzyl group, which may reduce its binding affinity to certain targets.
Uniqueness
N-benzyl-3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-benzyl-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16-7-5-11-19(22-16)25-15-18-10-6-12-23(14-18)20(24)21-13-17-8-3-2-4-9-17/h2-5,7-9,11,18H,6,10,12-15H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWVMSDMEDIDHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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